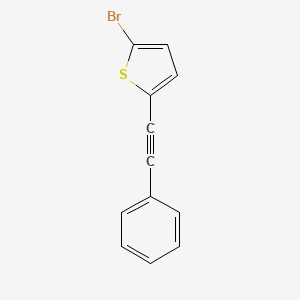

2-Bromo-5-(phenylethynyl)thiophene

Beschreibung

Eigenschaften

CAS-Nummer |

154355-90-5 |

|---|---|

Molekularformel |

C12H7BrS |

Molekulargewicht |

263.15 g/mol |

IUPAC-Name |

2-bromo-5-(2-phenylethynyl)thiophene |

InChI |

InChI=1S/C12H7BrS/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |

InChI-Schlüssel |

AZZHZGDOEHABIL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(S2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Directed Lithiation-Bromination

The bromination of thiophene derivatives is often guided by the electron-withdrawing effects of substituents. For instance, 2-bromo-5-(phenylethynyl)thiophene can be synthesized via a two-step lithiation-bromination sequence:

- Lithiation at Position 5 :

- Desilylation and Bromination :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Lithiation | n-BuLi, THF, −78°C | 85–90 | |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, TEA, 60°C | 75–80 |

Cross-Coupling Strategies

Sonogashira Coupling of Dihalothiophenes

The Sonogashira reaction is pivotal for introducing alkynyl groups. Using 2,5-dibromothiophene as a substrate, selective coupling at C5 is achieved under optimized conditions:

- Substrate Preparation :

- 2,5-Dibromothiophene is commercially available or synthesized via electrophilic bromination of thiophene.

- Selective Coupling :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(CH₃CN)₂Cl₂ (0.5 mol%) |

| Ligand | cataCXium A (1 mol%) |

| Base | Cs₂CO₃ |

| Solvent | 2-MeTHF |

| Temperature | 25°C |

| Yield | 88–93% |

Stille Coupling with Organostannanes

For substrates sensitive to copper, Stille coupling offers an alternative:

- Synthesis of Stannane Precursor :

- Lithiation of 2-bromothiophene at C5, followed by reaction with tributyltin chloride, yields 5-tributylstannyl-2-bromothiophene .

- Coupling with Phenylacetylene :

Advantages :

- Avoids copper co-catalysts, reducing side reactions.

- Compatible with thermally sensitive substrates.

Sequential Functionalization via Directed Metallation

Dual Lithiation-Bromination-Alkynylation

This method leverages the directing effects of bromine to install substituents regioselectively:

- Initial Bromination :

- Thiophene is brominated at C2 using Br₂ in acetic acid (yield: 92%).

- Directed Metallation at C5 :

- n-BuLi (−78°C) deprotonates C5, and quenching with phenylacetylene bromide introduces the phenylethynyl group.

Mechanistic Insight :

The bromine at C2 withdraws electron density, activating C5 for metallation. This strategy achieves >90% regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Sonogashira Coupling | High selectivity, mild conditions | Requires Pd/Cu catalysts | 75–93 | High |

| Stille Coupling | Copper-free, broad substrate scope | Toxic organostannanes | 70–78 | Moderate |

| Directed Metallation | Regioselective, atom-economical | Low-temperature sensitivity | 85–90 | Moderate |

Characterization and Validation

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(phenylethynyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The phenylethynyl group can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Copper Co-catalysts: Used in Sonogashira coupling.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Bases: Triethylamine (TEA), potassium carbonate (K2CO3).

Major Products

Substituted Thiophenes: Products formed by substitution of the bromine atom.

Coupled Products: Complex molecules formed by coupling reactions involving the phenylethynyl group.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(phenylethynyl)thiophene has several applications in scientific research:

Organic Electronics: Used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Material Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(phenylethynyl)thiophene depends on its specific application. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The phenylethynyl group can interact with various molecular targets, influencing the electronic properties of the resulting compounds.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.